氯代二苯并联苯 1262

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

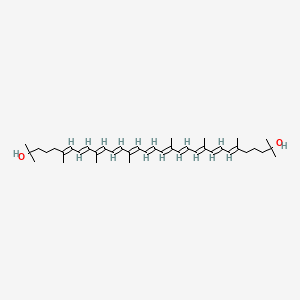

Arochlor 1262 is a type of polychlorinated biphenyl, a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds known as congeners. Polychlorinated biphenyls were widely used in various industrial applications due to their non-flammability, chemical stability, high boiling points, and electrical insulating properties. their production was banned in many countries due to their environmental toxicity and persistence.

科学研究应用

Arochlor 1262 has been used in various scientific research applications, including:

Environmental Studies: Used as a standard for studying the environmental fate and transport of polychlorinated biphenyls.

Toxicology: Employed in toxicological studies to understand the health effects of polychlorinated biphenyl exposure.

Analytical Chemistry: Used as a reference material in the development and validation of analytical methods for detecting polychlorinated biphenyls in environmental and biological samples.

Industrial Applications: Historically used in electrical equipment, heat transfer fluids, and as plasticizers in various products.

作用机制

Target of Action

Arochlor 1262, like other polychlorinated biphenyls (PCBs), primarily targets the central nervous system . PCBs are known to cause a variety of health effects, including neurotoxicity .

Mode of Action

Arochlor 1262, as a type of PCB, interacts with its targets in a complex manner. Some PCBs share a structural similarity and toxic mode of action with dioxins . They can cause endocrine disruption, notably blocking thyroid system functioning, and exhibit neurotoxic effects

Biochemical Pathways

PCBs, including Arochlor 1262, undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .

Result of Action

The International Agency for Research on Cancer (IARC) has classified PCBs as definite carcinogens in humans . According to the U.S. Environmental Protection Agency (EPA), PCBs cause cancer in animals and are probable human carcinogens . Many sites, including rivers and buildings, are contaminated with PCBs, and there has been contamination of food supplies with these substances .

生化分析

Biochemical Properties

. The biochemical interactions of Arochlor 1262 are largely determined by these individual congeners. The most abundant groups in Arochlor 1262 are the di- and tri-chlorinated biphenyls . These congeners can interact with various enzymes, proteins, and other biomolecules, potentially altering their function and disrupting normal biochemical processes .

Cellular Effects

Exposure to Arochlor 1262 can have significant effects on various types of cells and cellular processes. For instance, PCBs have been associated with changes in cell signaling pathways, alterations in gene expression, and disruptions in cellular metabolism . These effects can influence cell function and may lead to adverse health effects .

Molecular Mechanism

The molecular mechanism of action of Arochlor 1262 is complex and depends on the specific congeners present in the mixture. Some PCB congeners, for example, can bind to cellular proteins and enzymes, inhibiting their activity or altering their function . Other congeners may interact with DNA, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arochlor 1262 can change over time. This is due to the stability and persistence of PCBs, which resist degradation and can remain in the environment for extended periods . Long-term exposure to Arochlor 1262 can lead to chronic health effects, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of Arochlor 1262 can vary with different dosages . At low doses, Arochlor 1262 may have minimal effects, but at higher doses, it can cause toxic or adverse effects . These effects can include changes in immune function, behavioral alterations, and impaired reproduction .

Metabolic Pathways

Arochlor 1262 can interact with various metabolic pathways in the body. PCBs undergo xenobiotic biotransformation, a process that makes lipophilic toxins more polar and easier to excrete from the body . This process is dependent on the number and position of chlorine atoms on the biphenyl molecule .

Transport and Distribution

Arochlor 1262 can be transported and distributed within cells and tissues. Due to their lipophilic nature, PCBs can accumulate in fatty tissues and can be found in various organs throughout the body . The distribution of Arochlor 1262 within the body can be influenced by various factors, including the specific congeners present in the mixture .

Subcellular Localization

The subcellular localization of Arochlor 1262 can affect its activity and function. PCBs can be found in various subcellular compartments, including the cytoplasm and cell membrane . The localization of Arochlor 1262 within cells can influence its interactions with cellular proteins and other biomolecules, potentially affecting cell function .

准备方法

Synthetic Routes and Reaction Conditions

Arochlor 1262 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically ferric chloride, at elevated temperatures. The degree of chlorination is controlled to achieve the desired chlorine content, which in the case of Arochlor 1262 is approximately 62% by weight.

Industrial Production Methods

The industrial production of Arochlor 1262 involves large-scale chlorination reactors where biphenyl is continuously fed and reacted with chlorine gas. The reaction mixture is then cooled, and the polychlorinated biphenyls are separated and purified through distillation and other separation techniques. The final product is a viscous, oily liquid that is packaged and stored for various applications.

化学反应分析

Types of Reactions

Arochlor 1262 undergoes several types of chemical reactions, including:

Oxidation: Polychlorinated biphenyls can be oxidized to form chlorinated benzoic acids and other oxidation products.

Reduction: Reduction reactions can dechlorinate polychlorinated biphenyls, leading to the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used to dechlorinate polychlorinated biphenyls.

Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can be used to substitute chlorine atoms.

Major Products Formed

Oxidation: Chlorinated benzoic acids and other chlorinated aromatic compounds.

Reduction: Less chlorinated biphenyls and biphenyl.

Substitution: Hydroxylated or aminated biphenyls.

相似化合物的比较

Arochlor 1262 is one of several Arochlor mixtures, each with different chlorine content and congener composition. Similar compounds include:

Arochlor 1016: Lower chlorine content, used in similar applications but with different environmental and health impacts.

Arochlor 1242: Intermediate chlorine content, widely used in electrical equipment.

Arochlor 1254: Higher chlorine content, known for its persistence and bioaccumulation in the environment.

Arochlor 1260: Similar to Arochlor 1262 but with slightly different congener composition.

Arochlor 1262 is unique due to its specific chlorine content and congener profile, which influence its physical properties, environmental behavior, and toxicological effects.

属性

CAS 编号 |

37324-23-5 |

|---|---|

分子式 |

C130H111F12N17O19 |

分子量 |

2443.3 g/mol |

IUPAC 名称 |

5-(4-acetylphenyl)-4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[(4-tert-butylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[(4-cyclohexylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione;4-[hydroxy-[6-(trifluoromethyl)pyridin-3-yl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C29H26F3N3O4.C27H24F3N3O4.C27H25N3O4.C24H22N4O3.C23H14F6N4O4/c1-17-7-16-23(34-33-17)35-25(20-12-14-22(15-13-20)39-29(30,31)32)24(27(37)28(35)38)26(36)21-10-8-19(9-11-21)18-5-3-2-4-6-18;1-15-5-14-20(32-31-15)33-22(16-8-12-19(13-9-16)37-27(28,29)30)21(24(35)25(33)36)23(34)17-6-10-18(11-7-17)26(2,3)4;1-15(2)18-6-12-21(13-7-18)25(32)23-24(20-10-8-19(9-11-20)17(4)31)30(27(34)26(23)33)22-14-5-16(3)28-29-22;1-14(2)16-5-7-18(8-6-16)22(29)20-21(17-10-12-25-13-11-17)28(24(31)23(20)30)19-9-4-15(3)26-27-19;1-11-2-9-16(32-31-11)33-18(12-3-6-14(7-4-12)37-23(27,28)29)17(20(35)21(33)36)19(34)13-5-8-15(30-10-13)22(24,25)26/h7-16,18,25,36H,2-6H2,1H3;5-14,22,34H,1-4H3;5-15,24,32H,1-4H3;4-14,21,29H,1-3H3;2-10,18,34H,1H3 |

InChI 键 |

KXDFVYDRSWURND-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C4CCCCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=NC=C4.CC1=NN=C(C=C1)N2C(C(=C(C3=CN=C(C=C3)C(F)(F)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F |

沸点 |

644 to 707 °F at 760 mmHg (NTP, 1992) |

密度 |

1.44 at 86 °F (NTP, 1992) - Denser than water; will sink |

闪点 |

383 °F (NTP, 1992) |

物理描述 |

Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992) |

同义词 |

Polychlorinated biphenyl-62% chlorine |

产品来源 |

United States |

Q1: What does the research paper tell us about how Aroclor 1262 interacts with the liver and what are the downstream effects?

A1: The research paper [] investigates the impact of Aroclor 1262 on the liver of rats. While it doesn't delve into the specific molecular interactions, it highlights significant downstream effects. The study found that Aroclor 1262 leads to morphological changes in the liver, including hypertrophy (enlargement of liver cells) and hyperplasia (increased cell proliferation). These structural changes are accompanied by biochemical alterations, indicating liver damage. Although the exact mechanisms of interaction aren't specified, the findings strongly suggest that Aroclor 1262 disrupts normal liver function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。